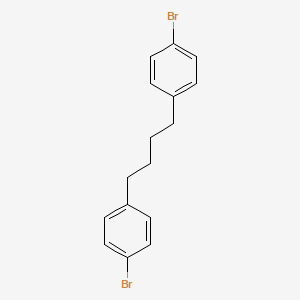

1,1'-(Butane-1,4-diyl)bis(4-bromobenzene)

Description

Contextualization within Dibromoaryl Compounds and Bis-phenylalkane Frameworks

Dibromoaryl compounds are a class of organic molecules containing two bromine atoms attached to an aromatic ring system. These compounds are highly valued in organic synthesis as versatile intermediates. The carbon-bromine bond can be readily transformed through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of more complex molecular structures. The presence of two bromine atoms offers the potential for sequential or double functionalization, making them key precursors for polymers, pharmaceuticals, and agrochemicals. researchgate.netsci-hub.senih.gov

Significance in Contemporary Organic Synthesis and Advanced Materials Precursor Research

The significance of 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) lies in its bifunctional nature. The two terminal bromine atoms serve as reactive handles for a variety of chemical transformations. This dual reactivity makes it an ideal monomer or cross-linking agent in the synthesis of polymers. For instance, it can be used to create poly(p-phenylenevinylene) (PPV) derivatives or other conjugated polymers, which are of great interest for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

As a precursor to advanced materials, this compound offers the ability to introduce aromatic units with a flexible spacer into larger molecular assemblies. This can influence the thermal properties, solubility, and morphology of the resulting materials. The bromo-substituents can also be converted to other functional groups, further expanding its utility in the synthesis of targeted molecules with specific electronic or photophysical properties.

Scope and Objectives of Academic Inquiry on the Chemical Compound

Academic research focused on 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) generally pursues several key objectives:

Development of Efficient Synthetic Routes: A primary goal is to establish high-yield, cost-effective, and environmentally benign methods for its synthesis. This includes exploring different catalytic systems and reaction conditions.

Exploration of its Reactivity: Investigating the scope and limitations of its participation in various chemical reactions, particularly in metal-catalyzed cross-coupling reactions, is crucial for its application as a building block.

Synthesis of Novel Polymers and Materials: A significant area of inquiry involves utilizing this compound as a monomer for the creation of new polymers with tailored properties, such as thermal stability, conductivity, and luminescence.

Structure-Property Relationship Studies: Understanding how the molecular structure of 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) and its derivatives influences their macroscopic properties is a fundamental objective. This knowledge is vital for the rational design of new materials.

Research Findings and Data

While comprehensive research dedicated solely to 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) is not extensively documented in publicly available literature, its synthesis and properties can be inferred from established organic chemistry principles and data for related compounds.

A plausible synthetic approach involves the Friedel-Crafts acylation of bromobenzene (B47551) with succinyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting diketone to form the butane (B89635) linker. An alternative route could be the coupling of a 4-bromophenyl Grignard reagent with 1,4-dibromobutane (B41627).

The table below outlines some of the key chemical identifiers and expected properties for this compound.

| Property | Value |

| IUPAC Name | 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) |

| Molecular Formula | C₁₆H₁₆Br₂ |

| Molecular Weight | 368.11 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like THF, chloroform, and toluene; insoluble in water. |

| Melting Point | Not definitively reported, but expected to be in the range of similar bis-phenylalkanes. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

89761-06-8 |

|---|---|

Molecular Formula |

C16H16Br2 |

Molecular Weight |

368.11 g/mol |

IUPAC Name |

1-bromo-4-[4-(4-bromophenyl)butyl]benzene |

InChI |

InChI=1S/C16H16Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H,1-4H2 |

InChI Key |

LKOXIIJYININIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCC2=CC=C(C=C2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 1,1 Butane 1,4 Diyl Bis 4 Bromobenzene

Retrosynthetic Analysis and Key Disconnections for Bis-Brominated Butane (B89635) Derivatives

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule to identify potential starting materials and synthetic pathways. For 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene), two primary disconnections are evident, leading to different strategic approaches.

Strategy A: C-Br Bond Disconnection The most straightforward disconnection involves breaking the two carbon-bromine (C-Br) bonds on the aromatic rings. This approach suggests that the target molecule can be synthesized from a readily available precursor, 1,4-diphenylbutane (B89690), through a double bromination reaction. This strategy falls under the category of direct halogenation and relies on the principles of electrophilic aromatic substitution. The key challenge in this approach is achieving high regioselectivity to ensure the bromine atoms are installed exclusively at the para positions of the phenyl rings.

Strategy B: C(sp²)-C(sp³) Bond Disconnection A more convergent approach involves the disconnection of the carbon-carbon bonds between the phenyl rings and the butane linker. This C(sp²)-C(sp³) disconnection suggests the construction of the molecule by coupling two C6-C2 units or a C6 unit with a C4 unit. This strategy leverages modern cross-coupling methodologies. Two plausible pathways emerge from this disconnection:

Coupling of a brominated aryl species with a four-carbon linker: This involves reacting a suitable 4-bromophenyl derivative (e.g., 4-bromophenylboronic acid or a 4-bromophenyl Grignard reagent) with a 1,4-dihalobutane.

Coupling of a phenylboronic species with a brominated four-carbon linker: This would involve a more complex precursor like 1,4-bis(boronyl)butane.

These cross-coupling strategies, particularly the Suzuki-Miyaura coupling, are powerful for their high efficiency and functional group tolerance. mychemblog.comlibretexts.org

Direct Halogenation Strategies for Bis-phenylalkanes

This approach begins with the 1,4-diphenylbutane backbone and introduces the bromo-substituents in a final step. The success of this strategy hinges on controlling the reaction conditions to favor the desired substitution pattern.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. fiveable.me In the context of 1,4-diphenylbutane, the alkyl chain acts as an activating group, directing incoming electrophiles to the ortho and para positions. wvu.edu Due to steric hindrance from the bulky butane chain, substitution at the para position is strongly favored.

The mechanism involves the generation of a potent electrophile, typically a bromonium ion (Br⁺), which attacks the electron-rich benzene (B151609) ring. libretexts.org This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion. fiveable.melibretexts.org A base then removes a proton from the arenium ion, restoring aromaticity and yielding the brominated product. fiveable.melibretexts.org

Common reagents for this transformation include molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or N-bromosuccinimide (NBS), which can be a milder source of electrophilic bromine. researchgate.netnih.gov

Interactive Table: Reagents for Electrophilic Aromatic Bromination

| Reagent System | Role of Reagents | Typical Conditions | Expected Outcome |

| Br₂ / FeBr₃ | Br₂ is the bromine source; FeBr₃ is a Lewis acid catalyst that polarizes Br₂ to generate the Br⁺ electrophile. fiveable.me | Inert solvent (e.g., CCl₄, CH₂Cl₂), room temperature. | High yield of the di-para-brominated product due to strong activation and steric preference. |

| N-Bromosuccinimide (NBS) / Silica (B1680970) Gel | NBS serves as the electrophilic bromine source; silica gel can act as a mild acid catalyst. nih.gov | Solvent such as CCl₄, room temperature. nih.gov | Often provides high para-selectivity for activated aromatic compounds. nih.gov |

Radical bromination presents a potential competing reaction pathway, as the hydrogens on the carbons adjacent to the phenyl rings (benzylic positions) are susceptible to radical abstraction. byjus.com This type of reaction is typically initiated by UV light or a radical initiator and often employs N-bromosuccinimide (NBS) as the bromine source. youtube.com

The mechanism proceeds through a free-radical chain reaction involving three steps: byjus.com

Initiation: Homolytic cleavage of the bromine source (e.g., Br₂) to form bromine radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen from the butane chain to form an HBr molecule and a stable benzylic radical. This radical then reacts with another molecule of the bromine source to form the alkyl bromide and a new bromine radical, continuing the chain.

Termination: Two radicals combine to end the chain.

For the synthesis of 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene), this pathway is undesirable. Therefore, reaction conditions must be carefully chosen to favor the electrophilic aromatic substitution pathway. This is achieved by using a Lewis acid catalyst in the dark (to prevent radical initiation) rather than UV light or radical initiators.

Cross-Coupling Methodologies for C(sp²)-C(sp³) Bond Formation

Convergent synthesis via cross-coupling offers an alternative and often highly efficient route to the target molecule, building the C(sp²)-C(sp³) bonds to assemble the final structure.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. mychemblog.comlibretexts.org It is a robust and widely used method for constructing C(sp²)-C(sp³) linkages. nih.govnih.gov A feasible route to the target molecule would involve the reaction of a 1,4-diboronic ester of butane with two equivalents of 1-bromo-4-iodobenzene (B50087) or a similar bromoarene.

The catalytic cycle for the Suzuki coupling generally involves three key steps: mychemblog.comlibretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a palladium(II) complex. mychemblog.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step requires the presence of a base. mychemblog.com

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the palladium(0) catalyst. mychemblog.com

Interactive Table: Key Components for a Suzuki-Miyaura Synthesis

| Component | Example | Function |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the oxidative addition and reductive elimination steps. mychemblog.commychemblog.com |

| Aryl Halide | 4-Bromoiodobenzene | Provides the brominated aryl component (electrophile). mychemblog.com |

| Organoborane | Butane-1,4-diylbis(pinacol boronate) | Provides the alkyl linker component (nucleophile). nih.gov |

| Base | Na₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. mychemblog.com |

| Solvent | Toluene, Dioxane, Water mixtures | Solubilizes reactants and facilitates the reaction. mychemblog.com |

The Mizoroki-Heck reaction is another powerful palladium-catalyzed method that typically forms C-C bonds by coupling aryl halides with alkenes. mychemblog.comnih.govmdpi.com While highly effective for synthesizing substituted alkenes, its application to form a saturated linkage like the one in 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) is less direct.

A potential, albeit multi-step, pathway could involve a double Heck reaction between a bromoarene (e.g., 1,4-dibromobenzene) and an alkene such as 1,3-butadiene. This would form a di-arylated butene or butadiene derivative. This unsaturated intermediate would then require a subsequent reduction step (e.g., catalytic hydrogenation) to saturate the butane chain and yield the final product.

The general mechanism of the Heck reaction includes: nih.gov

Oxidative Addition: Pd(0) inserts into the aryl-halide bond. nih.gov

Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond. nih.gov

β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. nih.gov

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species. nih.gov

Due to the need for an additional reduction step and potential issues with regioselectivity during the coupling, the Mizoroki-Heck reaction is generally considered a less direct and potentially less efficient strategy for synthesizing this specific saturated target molecule compared to the Suzuki-Miyaura coupling.

Negishi Cross-Coupling Strategies for Aryl-Alkyl Linkages

The Negishi cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp², sp³, and sp hybridized carbon atoms. wikipedia.org This reaction typically involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org The formation of the aryl-alkyl linkages in 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) can be strategically achieved using this methodology.

A plausible synthetic route would involve the reaction of a dizinc (B1255464) reagent derived from 1,4-dibromobutane (B41627) with two equivalents of a 4-bromophenyl halide. The organozinc reagent can be prepared in situ from 1,4-dibromobutane and an activated form of zinc, such as Rieke zinc. Alternatively, transmetalation from a corresponding di-Grignard reagent can be employed. The subsequent coupling with a 4-bromophenyl halide, such as 1-bromo-4-iodobenzene, in the presence of a palladium(0) catalyst, typically with phosphine (B1218219) ligands, would yield the desired product. The general reaction scheme is depicted below:

Scheme 1: General Negishi Cross-Coupling Approach Br-(CH₂)₄-Br + 2 Zn → BrZn-(CH₂)₄-ZnBr BrZn-(CH₂)₄-ZnBr + 2 (4-Br-C₆H₄-I) --[Pd(PPh₃)₄]--> 4-Br-C₆H₄-(CH₂)₄-C₆H₄-Br

The choice of catalyst and ligands is crucial for the efficiency of the Negishi coupling. Palladium catalysts, in particular, are known for their high functional group tolerance and yield superior results in many cases. wikipedia.org

Formation via Functional Group Interconversions on Butane-1,4-diyl Scaffolds

An alternative synthetic strategy involves the formation of the bis-aryl structure through the derivatization of a pre-existing butane-1,4-diyl scaffold. This approach can be realized through various chemical transformations, including the direct use of 1,4-dibromobutane or the reduction of a diketone precursor.

1,4-Dibromobutane serves as a readily available and versatile starting material for the synthesis of 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene). One common approach is through a Grignard reaction. The reaction of 1,4-dibromobutane with magnesium in an ethereal solvent can lead to the formation of a bis-Grignard reagent, although careful control of reaction conditions is necessary to favor the formation of the di-Grignard reagent over intramolecular cyclization to form cyclobutane. stackexchange.comdoubtnut.comvedantu.combrainly.in This bis-Grignard reagent can then be coupled with a suitable electrophile, such as a 4-bromobenzaldehyde, followed by reduction of the resulting diol.

A more direct approach involves the coupling of 1,4-dibromobutane with a 4-bromophenyl organometallic reagent. For instance, the reaction of 1,4-dibromobutane with two equivalents of 4-bromophenylmagnesium bromide in the presence of a suitable catalyst could yield the target compound.

A well-established method for the synthesis of alkanes is the reduction of corresponding ketones. In this context, 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) can be prepared from its diketone precursor, 1,4-bis(4-bromophenyl)butane-1,4-dione. abovchem.com This transformation can be achieved through several classic reduction methods, most notably the Clemmensen reduction and the Wolff-Kishner reduction.

The Clemmensen reduction involves the treatment of the ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.inlibretexts.org This method is particularly effective for the reduction of aryl-alkyl ketones. wikipedia.org The reaction is performed under strongly acidic conditions, which must be considered if other acid-sensitive functional groups are present in the molecule.

The Wolff-Kishner reduction , on the other hand, is carried out under strongly basic conditions. wikipedia.orgorganic-chemistry.orgyoutube.com The ketone is first converted to a hydrazone by reaction with hydrazine (B178648) (N₂H₄), which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. masterorganicchemistry.com The driving force of the reaction is the evolution of nitrogen gas. masterorganicchemistry.com

| Reduction Method | Reagents and Conditions | Advantages | Disadvantages |

| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | Effective for aryl-alkyl ketones | Strongly acidic, not suitable for acid-sensitive substrates |

| Wolff-Kishner Reduction | N₂H₄, KOH, ethylene glycol, heat | Suitable for base-stable, acid-sensitive substrates | Strongly basic, high temperatures required |

Novel Synthetic Routes and Catalyst Development in Bis-Aryl Compound Synthesis

Recent advancements in organic synthesis have focused on the development of more efficient and selective catalytic systems, as well as the use of enabling technologies like microwave irradiation to accelerate reactions.

Transition metal catalysis, particularly with palladium and nickel, has revolutionized the formation of C-C bonds. researchgate.net For the synthesis of bis-aryl compounds like 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene), these catalysts offer high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Stille, and Heck reactions, are widely used for the formation of aryl-aryl and aryl-alkyl bonds. While the direct synthesis of the target molecule in one step via these methods might be challenging, they are invaluable for the synthesis of precursors. For instance, a palladium catalyst could be employed in the coupling of a boronic acid derivative of 1,4-dibromobutane with a 4-bromophenyl halide. The development of highly active palladium catalysts with bulky, electron-rich phosphine ligands has significantly expanded the scope of these reactions to include less reactive aryl chlorides. rsc.org

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. researchgate.netnih.govrsc.orgnih.gov Nickel catalysts can effectively couple a variety of organic electrophiles with organometallic reagents. In the context of synthesizing the target compound, a nickel catalyst could be used to couple a di-Grignard reagent from 1,4-dibromobutane with 4-bromobenzyl chloride.

| Catalyst System | Typical Reaction Type | Key Features |

| Palladium-based | Suzuki, Stille, Heck, Negishi | High functional group tolerance, well-studied, versatile |

| Nickel-based | Kumada, Negishi | Cost-effective, effective for less reactive electrophiles |

Microwave-assisted organic synthesis has gained significant traction as a method to dramatically reduce reaction times, improve yields, and often enhance product purity. rsc.orgmdpi.comnih.goveurekaselect.comrsc.org The use of microwave irradiation in transition metal-catalyzed cross-coupling reactions has been particularly successful. mdpi.com

Microwave heating can significantly accelerate Negishi and Kumada cross-coupling reactions, even with less reactive aryl chlorides. rsc.orgtechnologynetworks.comtechnologynetworks.com For the synthesis of 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene), a microwave-assisted Negishi coupling could involve the rapid formation of the organozinc reagent from 1,4-dibromobutane, followed by a swift coupling with a 4-bromophenyl halide in a sealed vessel under microwave irradiation. The ability to precisely control the temperature and pressure in a microwave reactor allows for the safe use of higher temperatures, leading to remarkable rate enhancements. mdpi.com

The benefits of microwave-assisted synthesis extend to other coupling reactions as well, making it a valuable tool for the rapid and efficient construction of bis-aryl compounds.

Mechanistic Investigations of Reactions Involving 1,1 Butane 1,4 Diyl Bis 4 Bromobenzene

Elucidation of Reaction Pathways in Synthetic Transformations

The identification of transient species is crucial for understanding reaction mechanisms. For a molecule like 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene), synthetic transformations, such as cross-coupling reactions at the carbon-bromine bond, would likely proceed through organometallic or radical intermediates. Characterizing these species would require techniques like spectroscopy at low temperatures or trapping experiments.

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants, catalysts, and other species. A kinetic analysis of a reaction involving 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) would help establish a rate law, providing quantitative insight into the molecular events of the rate-determining step and supporting a proposed reaction mechanism.

In catalytic reactions where new chiral centers might be formed, understanding the stereochemical outcome is critical. While the parent molecule is achiral, reactions at the butane (B89635) bridge or derivatization of the phenyl rings could introduce stereocenters. Investigations into diastereoselectivity would reveal how the existing structure influences the formation of new stereocenters, a key consideration in asymmetric synthesis.

Conformational Dynamics and Isomerism of the Butane-1,4-diyl Bridge

The flexible four-carbon butane bridge is a key structural feature of 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene), allowing the molecule to adopt various conformations. The study of analogous structures provides significant insight into the likely conformational behavior of this bridge.

The conformation of a butane-1,4-diyl linker is defined by the sequence of dihedral angles along the carbon chain, described as trans (t, approximately 180°) or gauche (g, approximately ±60°). X-ray diffraction studies on related molecules have revealed specific preferred conformations in the solid state. For instance, S,S′-Butane-1,4-diyl bis(benzenecarbothioate) adopts a gauche⁺–trans–trans–trans–gauche⁻ (g⁺tttg⁻) conformation in its crystal structure. nih.gov In contrast, the closely related Butane-1,4-diyl bis(benzenecarbodithioate) crystallizes in a trans–gauche⁺–trans–gauche⁻–trans (tg⁺tg⁻t) conformation. nih.gov In a palladium complex where a 1,4-bis(diphenylphosphino)butane (B1266417) ligand is present, the butylene chain is found in a gauche conformation, with a C-C-C-C torsion angle of 57.0°. nih.gov

These findings highlight the conformational flexibility of the butane-1,4-diyl bridge and its sensitivity to the nature of the terminal groups and the crystalline environment. Molecular orbital calculations on Butane-1,4-diyl bis(benzenecarbodithioate) showed that the g⁺tttg⁻ conformer is the most stable in the gaseous state, suggesting that crystal packing forces can influence which conformation is ultimately observed. nih.govresearchgate.net

| Compound | Observed Conformation | Method of Determination |

|---|---|---|

| S,S′-Butane-1,4-diyl bis(benzenecarbothioate) | gauche⁺–trans–trans–trans–gauche⁻ (g⁺tttg⁻) | X-ray Diffraction nih.gov |

| Butane-1,4-diyl bis(benzenecarbodithioate) | trans–gauche⁺–trans–gauche⁻–trans (tg⁺tg⁻t) | X-ray Diffraction nih.govresearchgate.net |

| [1,4-Bis(diphenylphosphino)butane]dibromidopalladium(II) | gauche | X-ray Diffraction nih.gov |

The rotation around the single bonds connecting the phenyl rings to the butane bridge (C-C bonds) is associated with an energy barrier. This barrier arises from steric hindrance and electronic effects as the bulky phenyl groups rotate relative to the alkyl chain. While specific experimental or calculated values for the rotational barriers in 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) are not available, studies on other substituted aromatic systems demonstrate that these barriers can influence the dynamic behavior of the molecule in solution. For example, in certain N-substituted perylene (B46583) dyes, rotational barriers have been determined to be as high as 180 kJ/mol for rigid systems, while secondary alkyl groups exhibit lower barriers, such as 57-63 kJ/mol. core.ac.uk The magnitude of these barriers determines the rate of interconversion between different rotational isomers (rotamers) at a given temperature.

Analysis of Chiral Axes and Atropisomerism in Related Bis-Aryl Structures

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. wikipedia.org This phenomenon is most famously observed in biaryl systems where bulky substituents in the ortho positions of the aromatic rings restrict free rotation about the aryl-aryl bond. nih.gov The stability of atropisomers is determined by the rotational energy barrier; a barrier of approximately 93 kJ/mol (22 kcal/mol) at 27°C is considered sufficient to allow for the isolation of individual isomers, corresponding to a half-life of interconversion of at least 1000 seconds. wikipedia.org

In structures related to 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene), the potential for atropisomerism depends on the nature of the linkage between the two aryl units. While classic atropisomers are typically directly linked biaryls, axial chirality can also exist in systems where aryl rings are connected by other atoms or short linkers. nih.gov However, in the case of 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene), the two 4-bromophenyl groups are connected by a flexible butane-1,4-diyl chain. This tetra-carbon linker possesses multiple rotatable single bonds (C-C and C-Aryl), which provides a high degree of conformational freedom.

Due to this flexibility, the energy barrier to rotation of the aryl groups relative to each other is exceedingly low. The butane chain can adopt numerous conformations (e.g., anti, gauche), allowing the two aromatic rings to orient themselves in a way that avoids significant steric hindrance. Consequently, the molecule does not possess a fixed, rigid conformation that would lead to stable, isolable atropisomers at room temperature. The rapid conformational exchange means that any potential chiral arrangements interconvert freely and cannot be resolved. For atropisomerism to be observed in such a system, the linker would need to be significantly more rigid, or substantial steric hindrance would need to be introduced at the positions ortho to the butane substituent on both rings to create a high rotational barrier. acs.org

| Class | Half-life (t₁/₂) at 37 °C | Rotational Barrier (ΔG‡) | Stability |

| Class 1 | < 60 s | < 20 kcal/mol | Rapidly interconverting, not isolable |

| Class 2 | 60 s < t₁/₂ < 4.5 years | 20–30 kcal/mol | Separable but may racemize over time |

| Class 3 | > 4.5 years | > 30 kcal/mol | Configurationally stable, easily isolated |

| This table classifies atropisomers based on their rotational stability at physiological temperature, as proposed in pharmaceutical chemistry. acs.orgnih.gov 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) would fall into Class 1 due to the high flexibility of the butane linker. |

Electron Transfer Processes in Chemical Transformations

Electron transfer is a fundamental process in a vast array of chemical reactions, involving the movement of an electron from a donor species (reductant) to an acceptor species (oxidant). rsc.org These processes can occur through two primary mechanisms: an outer-sphere mechanism, where the electron transfers between two separate coordination spheres, and an inner-sphere mechanism, where a bridging ligand connects the oxidant and reductant. rsc.org In the context of organic molecules like 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene), electron transfer typically initiates radical or ionic reaction pathways.

Reactions involving 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) can proceed through radical pathways, particularly under reductive conditions. The carbon-bromine (C-Br) bond in aryl halides can be cleaved following the transfer of an electron to the molecule. This process, known as single-electron transfer (SET), results in the formation of a radical anion intermediate. nih.gov

Upon formation, this radical anion is generally unstable and can undergo rapid fragmentation, cleaving the C-Br bond to produce an aryl radical and a bromide anion. This aryl radical is a highly reactive intermediate that can subsequently participate in a variety of reactions, such as hydrogen atom abstraction from a solvent or donor molecule, or addition to an alkene. nih.gov For a bis-haloaryl compound like the title molecule, this process could occur at one or both of the bromo-substituted positions, potentially leading to mono- or di-radical species. The formation of aryl radicals from aryl halides has been leveraged in synthetic methodologies like dehalogenation and anti-Markovnikov hydroarylation of alkenes. nih.gov

Illustrative Radical Formation Pathway:

Single-Electron Transfer (SET): Ar-Br + e⁻ → [Ar-Br]•⁻ (Radical anion formation)

Fragmentation: [Ar-Br]•⁻ → Ar• + Br⁻ (Aryl radical and bromide ion formation)

Where Ar represents the 4-(4-bromobutyl)phenyl or a related radical-anion moiety derived from the parent molecule.

A zwitterion is a neutral molecule that possesses separate positive and negative charges. While less common for unactivated aryl halides, zwitterionic intermediates can be proposed in certain mechanistic pathways, particularly in reactions involving highly polar reagents or intermediates. nih.gov

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Methodologies for Comprehensive Structural Assignment

Spectroscopic methods are fundamental to confirming the covalent structure of the molecule, identifying its functional groups, and understanding the chemical environment of each atom.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution ¹H and ¹³C NMR spectroscopy would be the primary method for confirming the molecular structure in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the butane (B89635) chain. Due to the molecule's symmetry, the two bromophenyl groups are chemically equivalent, as are the two halves of the butane linker. The aromatic protons would appear as a set of two doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the butane chain would exhibit two multiplets corresponding to the α-methylene groups (adjacent to the phenyl rings) and the β-methylene groups.

¹³C NMR: The carbon NMR spectrum would complement the proton data. It would show four signals for the aromatic carbons (two for the protonated carbons and two for the quaternary carbons, one of which is bonded to the bromine and the other to the butane chain). Two distinct signals would be expected for the non-equivalent methylene (B1212753) carbons (α and β) in the aliphatic chain.

Predicted ¹H and ¹³C NMR Data (Illustrative) (Note: This table is a theoretical prediction based on general chemical shift knowledge, as experimental data could not be found.)

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic H (ortho to Br) | ~7.40 | d |

| ¹H NMR | Aromatic H (ortho to CH₂) | ~7.10 | d |

| ¹H NMR | α-CH₂ (Ar-CH₂-CH₂) | ~2.60 | m |

| ¹H NMR | β-CH₂ (Ar-CH₂-CH₂) | ~1.70 | m |

| ¹³C NMR | Aromatic C-Br | ~120 | s |

| ¹³C NMR | Aromatic C-H | ~128-132 | d |

| ¹³C NMR | Aromatic C-CH₂ | ~140 | s |

| ¹³C NMR | α-CH₂ | ~35 | t |

| ¹³C NMR | β-CH₂ | ~31 | t |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule's functional groups. For 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene), these spectra would show absorptions corresponding to the vibrations of the p-substituted aromatic rings and the aliphatic butane linker.

Expected Vibrational Modes (Note: This table is illustrative, as experimental data could not be located.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the benzene rings. |

| Aliphatic C-H Stretch | 3000-2850 | Symmetric and asymmetric stretching of CH₂ groups. |

| Aromatic C=C Stretch | 1600-1450 | In-plane skeletal vibrations of the benzene rings. |

| Aliphatic C-H Bend | 1470-1430 | Scissoring and bending of CH₂ groups. |

| Aromatic C-H Out-of-Plane Bend | 850-800 | Characteristic strong absorption for 1,4-disubstitution. |

| C-Br Stretch | 650-500 | Stretching of the carbon-bromine bond. |

X-ray Crystallography and Solid-State Structural Characterization

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide exact data on bond lengths, bond angles, and the conformation of the butane chain.

Detailed Analysis of Bond Distances and Angles

X-ray crystallography would provide precise measurements of all bond lengths and angles. This data would be compared to standard values to identify any structural strain or unusual geometric features.

Anticipated Bond Distances and Angles (Note: This table contains typical values for similar fragments, as specific experimental data is unavailable.)

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Distance | C-Br | ~1.90 Å |

| Bond Distance | C=C (aromatic) | ~1.39 Å |

| Bond Distance | C(ar)-C(al) | ~1.51 Å |

| Bond Distance | C(al)-C(al) | ~1.53 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | C-C-C (aliphatic) | ~109.5° |

Conformational Analysis in the Crystalline State

The flexibility of the butane linker allows the molecule to adopt various conformations. X-ray analysis would determine the specific conformation present in the crystal. The key parameters would be the torsion angles along the C-C-C-C backbone of the butane chain. The most stable conformations for a butane chain are anti (180°) and gauche (~60°). The observed conformation in the solid state would be a result of the balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular packing interactions.

Chiroptical Spectroscopy for Studies on Chiral Derivatives

As no information was presented, a table of chemical compounds is not applicable.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No published studies were identified that applied quantum chemical calculations to determine the molecular geometry and electronic structure of 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene).

Density Functional Theory (DFT) Applications

There are no specific DFT studies available for this compound in the reviewed literature.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energies, Electron Densities)

Data from molecular orbital analysis, including HOMO-LUMO energies and electron density distributions for 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene), have not been reported in the scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes

No molecular dynamics simulation studies concerning the conformational landscapes of 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) were found.

Free Energy Calculations of Conformers

There is no available research detailing the free energy calculations of the conformers of this specific molecule.

Analysis of Intramolecular Interactions

A detailed analysis of the intramolecular interactions within 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) based on computational simulations is not present in the current body of scientific literature.

Reaction Pathway Modeling and Transition State Characterization

No studies on the modeling of reaction pathways or the characterization of transition states involving 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) have been published.

Prediction of Spectroscopic Signatures

Computational methods, such as Density Functional Theory (DFT), are widely used to predict various spectroscopic signatures of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. Although specific computational studies for 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) are not readily found, we can infer its expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the bromophenyl rings would appear as a set of doublets in the aromatic region (typically 7.0-7.6 ppm). The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom. The butane (B89635) chain would give rise to two multiplets in the aliphatic region. The methylene (B1212753) groups adjacent to the phenyl rings would be shifted further downfield compared to the central methylene groups due to the deshielding effect of the aromatic ring.

¹³C NMR: The carbon NMR spectrum would provide information about the different carbon environments. The brominated carbons in the phenyl rings are expected to have a chemical shift influenced by the "heavy atom effect" of bromine, which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The other aromatic carbons will have distinct signals. The aliphatic carbons of the butane linker will appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H (ortho to Br) | Doublet, ~7.4 | ~132 |

| Aromatic C-H (meta to Br) | Doublet, ~7.1 | ~130 |

| Aromatic C (ipso to Br) | - | ~122 |

| Aromatic C (ipso to butane) | - | ~140 |

| Butane CH₂ (alpha to ring) | Triplet, ~2.6 | ~35 |

| Butane CH₂ (beta to ring) | Multiplet, ~1.7 | ~31 |

Note: These are estimated values and can vary based on the solvent and the specific computational method used.

Infrared (IR) Spectroscopy:

The IR spectrum of 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) would be characterized by vibrations of the bromophenyl groups and the butane linker. Key predicted vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butane chain would appear just below 3000 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

CH₂ bending: The scissoring and rocking vibrations of the methylene groups in the butane chain would be present in the 1450-1470 cm⁻¹ region.

For comparison, the experimental IR spectrum of the non-brominated analog, 1,4-diphenylbutane (B89690), is available in the NIST Chemistry WebBook. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum is determined by the electronic transitions within the molecule. For 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene), the absorption bands would primarily arise from π-π* transitions within the bromophenyl rings. The presence of the bromine atoms may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene (B151609). The aliphatic butane chain does not have significant absorption in the UV-Vis range and acts as an insulating bridge, preventing significant electronic conjugation between the two bromophenyl moieties.

Investigation of Electron Conduction Mechanisms at the Molecular Level

The structure of 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene), featuring two aromatic (conductive) units linked by a saturated aliphatic (insulating) chain, makes it an interesting candidate for studies in molecular electronics. Such molecules are often investigated as molecular wires to understand charge transport at the single-molecule level.

Mechanisms of Electron Conduction:

Electron transport through single molecules can occur via two primary mechanisms:

Through-bond (tunnelling): In this mechanism, electrons tunnel through the molecular orbitals. The efficiency of through-bond tunnelling typically decreases exponentially with the length of the molecular bridge. For molecules with a saturated alkyl spacer like the butane chain in 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene), this is the expected dominant mechanism for short chain lengths. The insulating nature of the σ-bonds of the alkane chain leads to a relatively low conductance.

Hopping (through-space): In a hopping mechanism, charge carriers (electrons or holes) move between localized states within the molecule or between adjacent molecules. This mechanism becomes more significant for longer molecules where tunnelling is less efficient.

Role of the Molecular Components:

Bromophenyl Groups: The bromophenyl units would act as the anchor groups to the electrodes in a molecular junction setup. The π-system of the benzene ring provides the pathway for electrons to enter and leave the molecule. The bromine atoms can influence the electronic coupling with the electrodes.

While specific computational studies on the electron conduction of 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) are not documented, research on oligo(phenylene)s with alkyl spacers provides a general understanding. rsc.orgacs.org These studies indicate that the saturated alkyl chain acts as a significant barrier to electron transport, leading to a much lower conductance compared to fully conjugated molecular wires.

Advanced Applications and Research Directions

Precursors in Polymer Chemistry and Advanced Materials Science

The dibrominated nature of 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) positions it as a valuable precursor for the synthesis of novel polymers and framework materials. Its structure allows for the introduction of specific functionalities and the creation of materials with tailored properties.

While direct polymerization of 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) is not common, its structural motifs are relevant in the study of specialty polymers. Analogs where the bromine atoms are replaced with other functional groups are used to synthesize and study polymers like polythioesters and polydithioesters. For instance, compounds like S,S'-butane-1,4-diyl bis(benzenecarbodithioate) serve as model compounds for polydithioesters, providing insight into the conformational characteristics and properties of these polymer families. nih.gov The butane-1,4-diyl linker is a key structural component that influences the physical properties, such as the melting point and glass transition temperature, of the resulting polymers. nih.gov

The bromo-substituents on the target compound can be chemically converted into thiol or dithiocarboxylate groups, which can then undergo polymerization reactions. This positions 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) as a potential starting material for creating polymers with a precisely defined linker between aromatic units, which is crucial for controlling the material's thermal and mechanical properties.

The defined length and geometry of 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) make it an attractive candidate as a building block, or "strut," for the construction of bridged organic frameworks, including Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands. The properties of a MOF, such as pore size and functionality, are determined by the choice of the metal and the organic linker. nih.gov

A close analog, 1,1'-(1,4-butanediyl)bis(imidazole), has been successfully used as a flexible ligand to synthesize cadmium(II) MOFs. researchgate.net This demonstrates that the butane-1,4-diylbis(phenyl) scaffold is a viable component for creating extended, porous structures. The bromine atoms on 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) can be converted into coordinating groups, such as carboxylates, which are commonly used to build MOFs. rsc.org For example, a two-step conversion involving lithiation followed by carboxylation would yield 4,4'-(butane-1,4-diyl)dibenzoic acid, a dicarboxylate linker that can coordinate to metal centers to form robust frameworks. The functionalization of MOFs with bromine atoms on the linker can also be used to fine-tune the adsorption properties of the material for applications like gas separation. doi.orgelsevierpure.com

| Original Functional Group | Target Linker Group | Potential Framework Type | Key Synthetic Step |

|---|---|---|---|

| -Br | -COOH (Carboxylate) | Metal-Organic Framework (MOF) | Grignard formation followed by carboxylation |

| -Br | -B(OH)₂ (Boronic Acid) | Covalent Organic Framework (COF) | Lithiation followed by reaction with a borate (B1201080) ester |

| -Br | -NH₂ (Amine) | MOF/COF (post-modification) | Buchwald-Hartwig amination |

| -Br | -C≡CH (Alkyne) | MOF/COF | Sonogashira coupling |

Ligand Design and Catalysis

The ability to create two symmetric reaction sites on a flexible backbone makes 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) a valuable scaffold for designing bidentate ligands used in catalysis. These ligands can coordinate to a metal center, influencing its reactivity and selectivity.

N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability. tcichemicals.comscripps.edubeilstein-journals.org They typically form very strong bonds with metals, leading to stable and highly active catalysts. tcichemicals.com NHCs are generated from their corresponding precursors, which are usually stable imidazolium (B1220033) or imidazolinium salts. beilstein-journals.orgresearchgate.net

1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) is an ideal starting material for synthesizing bis-NHC precursors. A straightforward synthetic route would involve the reaction of the dibromo compound with two equivalents of an N-substituted imidazole. This nucleophilic substitution reaction would form a bis-imidazolium salt, where the butane-1,4-diylbis(phenyl) unit acts as a bridging linker between the two heterocyclic rings. The resulting dicationic salt is the direct precursor to a bidentate NHC ligand, which can chelate to a single metal center, enhancing catalyst stability and modifying its electronic properties.

| Acronym | Full Name | N-Substituents |

|---|---|---|

| IMes·HCl | 1,3-Dimesitylimidazolium chloride | Mesityl |

| IPr·HCl | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | 2,6-Diisopropylphenyl |

| ICy·HBF₄ | 1,3-Dicyclohexylimidazolium tetrafluoroborate | Cyclohexyl |

| Proposed Precursor | 1,1'-(Butane-1,4-diyl)bis(4-(3-R-imidazolium-1-yl)benzene) dibromide | Aryl group linked by butyl chain |

Asymmetric catalysis, which uses chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern synthetic chemistry. mdpi.comresearchgate.net The performance of these catalysts is highly dependent on the structure of the chiral ligand. Bidentate ligands, such as diphosphines, are widely used because their chelation to a metal center creates a well-defined and rigid chiral environment. researchgate.net

1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) can serve as a non-chiral backbone for the synthesis of C₂-symmetric chiral ligands. The butane (B89635) linker provides a degree of flexibility that can be advantageous in catalysis. A common strategy involves the conversion of the aryl-bromide bonds into aryl-phosphine bonds. For example, reacting the starting material with n-butyllithium followed by a chiral phosphinous chloride could install chiral phosphine (B1218219) groups at both ends of the molecule. The resulting bis-phosphine ligand could then be used in asymmetric hydrogenation or cross-coupling reactions. The separation between the two phosphine groups, dictated by the butane-1,4-diylbis(phenyl) backbone, is a critical parameter that influences the bite angle of the ligand and, consequently, the enantioselectivity of the catalytic reaction.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) possesses structural features that make it a promising candidate for forming ordered, self-assembled structures.

The presence of bromine atoms and aromatic rings allows the molecule to participate in specific intermolecular interactions. A closely related Schiff base, N,N′-Bis(4-bromobenzylidene)butane-1,4-diamine, has been shown to form one-dimensional chains in the solid state. nih.gov This self-assembly is driven by two key interactions: bromine-bromine halogen bonds and π–π stacking between the phenyl rings. nih.gov The Br···Br distance in this analog was found to be 3.3747 Å, significantly shorter than the sum of the van der Waals radii (3.70 Å), indicating a strong attractive interaction. nih.gov

Given the structural similarities, 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) is expected to exhibit similar self-assembly behavior. The bromine atoms can act as halogen bond donors, interacting with electron-rich sites on adjacent molecules. Simultaneously, the flat, electron-rich surfaces of the benzene (B151609) rings can engage in π–π stacking. The interplay of these directional non-covalent forces could guide the molecules to assemble into well-defined supramolecular polymers or crystalline co-structures, which are of interest in materials science for applications in electronics and optics.

| Interaction Type | Measured Distance (Å) | Significance |

|---|---|---|

| Bromine-Bromine (Br···Br) | 3.3747 | Shorter than van der Waals sum (3.70 Å), indicating a strong halogen bond. |

| π–π Stacking (Centroid-to-Centroid) | 3.6811 | Indicates significant aromatic interaction driving molecular packing. |

Design of Molecular Receptors and Host-Guest Systems

The structure of 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) is particularly amenable to the synthesis of cyclophanes, a class of molecules renowned for their role in host-guest chemistry and molecular recognition. researchgate.net Cyclophanes consist of aromatic rings and aliphatic chains forming a bridged, cage-like structure. researchgate.net The flexible butane-1,4-diyl chain and the two phenyl rings of the compound provide the fundamental components for creating a cavity capable of encapsulating smaller guest molecules.

Through chemical reactions that couple the two bromophenyl ends, either with another bifunctional molecule or with each other, researchers can construct macrocyclic hosts. These molecular receptors are designed to selectively bind to specific ions or neutral molecules, driven by non-covalent interactions within the cavity. researchgate.net The synthesis of such systems often involves strategies like Sonogashira or Suzuki coupling reactions, where the bromine atoms serve as reactive handles. beilstein-journals.orgnih.gov The resulting cyclophanes can be tailored for applications in sensing, catalysis, and drug delivery.

Formation of Controlled Crystalline Architectures

In the field of crystal engineering, the precise control of intermolecular interactions is paramount for designing materials with desired properties. Organobromine compounds are of particular interest due to the ability of bromine atoms to participate in halogen bonding and other non-covalent interactions. The crystal structure of molecules similar to 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene), such as N,N′-Bis(4-bromobenzylidene)butane-1,4-diamine, demonstrates how intermolecular Br···Br interactions can link molecules into well-defined chains and networks. nih.gov

These interactions, along with π–π stacking between the phenyl rings, can be exploited to guide the self-assembly of 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) into predictable crystalline architectures. nih.gov The flexible butane linker introduces conformational variability, allowing the molecule to adopt different spatial arrangements (e.g., trans or gauche conformations) to optimize packing in the solid state. nih.govnih.gov By controlling crystallization conditions, it is possible to produce different polymorphs with distinct physical properties, which is crucial for the development of new functional materials.

Table 1: Key Intermolecular Interactions in the Crystal Engineering of Related Organobromine Compounds

| Interaction Type | Description | Significance in Crystal Architecture |

|---|---|---|

| Halogen Bonding (Br···Br) | A non-covalent interaction where a halogen atom acts as an electrophilic region and interacts with a nucleophilic region. In this context, it involves Br···Br contacts. nih.gov | Directs the formation of linear chains or 2D sheets, providing robustness and directionality to the crystal lattice. nih.gov |

| π–π Stacking | An attractive, non-covalent interaction between the electron clouds of aromatic rings. nih.gov | Contributes to the stabilization of the crystal structure by holding layers of molecules together. nih.gov |

| C–H···π Interactions | A weak hydrogen bond between a C-H group and the π-system of an aromatic ring. nih.gov | Helps to fine-tune the molecular packing and influences the overall crystal density and stability. |

| Van der Waals Forces | General intermolecular forces that contribute to the overall cohesion of the crystal. | Fills space efficiently and contributes to the thermodynamic stability of the crystalline phase. |

Molecular Electronics and Optoelectronic Materials Research

The pursuit of miniaturized electronic components has propelled research into molecular-scale electronics, where individual molecules function as wires, switches, or transistors. Organobromine compounds like 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) serve as foundational elements for building these molecular-scale devices.

Investigation of Charge Transport Properties

While 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) itself is not a conductor due to the insulating butane chain, it is a key precursor for synthesizing organic semiconductors. The terminal bromine atoms are ideal for use in cross-coupling reactions to extend the conjugated π-system. For instance, it can be reacted with phenylacetylene (B144264) or thiophene (B33073) derivatives to create oligomers and polymers with enhanced electronic delocalization. aau.dknih.gov

The charge transport properties of these resulting materials are of significant interest. beilstein-journals.org The flexible butane linker can be incorporated into polymer backbones to control morphology and solubility without participating directly in charge transport. Research in this area focuses on how the length and conformation of such aliphatic spacers influence the charge mobility in thin-film transistors or the efficiency of organic photovoltaic devices. beilstein-journals.org

Role in Molecular Wires or Switches

In the context of molecular electronics, "molecular wires" are needed to transport charge between different components of a molecular circuit. nih.gov Derivatives of 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) can be designed to act as segmented wires. The aromatic parts can be functionalized to form conductive segments, while the butane chain acts as a flexible, insulating tunnel barrier. aau.dk This structure allows for the study of fundamental charge transport mechanisms like quantum tunneling through non-conjugated bridges.

Furthermore, the conformational flexibility of the butane chain could be exploited to create molecular switches. By applying an external stimulus (e.g., light, heat, or an electric field), it might be possible to induce a change in the molecule's shape, altering the spatial relationship between the two phenyl rings. This conformational change could, in turn, modify the molecule's conductivity or other electronic properties, effectively switching it between an "on" and "off" state.

Future Research Perspectives and Emerging Areas in Organobromine Chemistry

The field of organobromine chemistry is continuously evolving, driven by global trends toward sustainability, efficiency, and functional materials. wikipedia.orgmarketresearchfuture.com The future utility of compounds like 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) will likely be shaped by these emerging themes.

One major trend is the development of "green chemistry" and sustainable synthetic methods. Future research will likely focus on replacing traditional palladium-catalyzed cross-coupling reactions with more environmentally benign alternatives, such as C-H activation or photocatalysis, for the derivatization of this compound.

Finally, the demand for novel functional materials continues to grow. Research will likely explore the incorporation of 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) into advanced polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). The unique combination of reactive sites and a flexible linker makes it a promising candidate for creating materials with applications in gas storage, separation, and catalysis.

Q & A

Q. Optimization Parameters :

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–120°C improve reaction kinetics.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Basic Question: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Identify C-Br stretches (500–600 cm⁻¹) and aromatic C-H bends .

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement to resolve bond lengths and angles (e.g., C-Br: ~1.9 Å, C-C in butane: ~1.54 Å) .

Advanced Question: How can researchers address discrepancies between NMR and XRD data during structural validation?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystal-packing forces. Strategies include:

Dynamic NMR Analysis : Variable-temperature NMR to detect rotational barriers in the butane linker.

DFT Calculations : Compare experimental XRD bond angles/torsions with computational models (e.g., Gaussian 16 at B3LYP/6-31G* level).

Multi-Technique Validation : Cross-validate with IR (for functional groups) and mass spectrometry (for molecular weight) .

SHELXL Refinement : Adjust thermal parameters and occupancy factors to resolve disorder in crystallographic data .

Advanced Question: What strategies mitigate challenges in crystallizing 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) for XRD studies?

Methodological Answer:

Crystallization difficulties often stem from the compound’s flexibility or low symmetry. Solutions include:

- Solvent Screening : Use mixed solvents (e.g., dichloromethane/hexane) to slow nucleation.

- Seeding : Introduce pre-formed microcrystals to guide growth.

- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal quality.

- Twinned Data Handling : Use SHELXE for iterative phasing and OLEX2 for model rebuilding .

Basic Question: How is the purity of the compound assessed post-synthesis?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; retention time compared to standards.

- Melting Point Analysis : Sharp melting points (e.g., 120–125°C) indicate purity.

- Elemental Analysis : Match experimental C/H/Br ratios to theoretical values (e.g., C: 48.7%, H: 3.6%, Br: 47.7%).

Advanced Question: How do researchers analyze and reconcile contradictory catalytic efficiency data in synthesis optimization?

Methodological Answer:

Contradictions may arise from uncontrolled variables (e.g., moisture, catalyst loading). A systematic approach includes:

Design of Experiments (DoE) : Use factorial design to isolate critical factors (e.g., temperature, solvent polarity).

Kinetic Studies : Monitor reaction progress via in situ FTIR or GC-MS to identify rate-limiting steps.

Catalyst Characterization : XPS or TEM to assess palladium catalyst degradation .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of brominated aromatic vapors.

- Waste Disposal : Collect in halogenated waste containers; neutralize with sodium bicarbonate before disposal .

Advanced Question: How can computational tools predict reaction pathways for derivative synthesis?

Methodological Answer:

- Retrosynthetic Analysis : Use databases like Reaxys to identify feasible precursors (e.g., 4-bromobenzene derivatives).

- Machine Learning (ML) : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) .

- Docking Studies : For biological applications, simulate interactions with target proteins (e.g., enzyme inhibitors) .

Table 1: Key Characterization Data for 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene)

| Property | Value/Description | Method | Reference |

|---|---|---|---|

| Molecular Weight | 376.02 g/mol | Mass Spectrometry | |

| Melting Point | 122–124°C | DSC | |

| C-Br Bond Length | 1.89 Å | SC-XRD (SHELXL) | |

| IR C-Br Stretch | 560 cm⁻¹ | FTIR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.